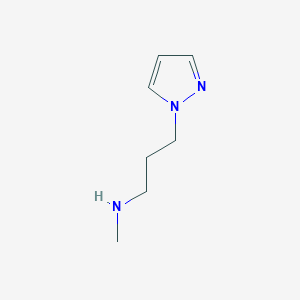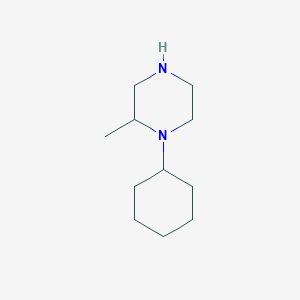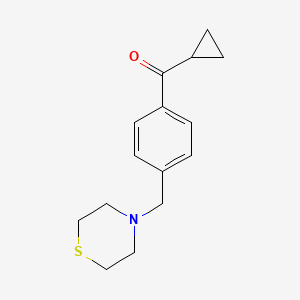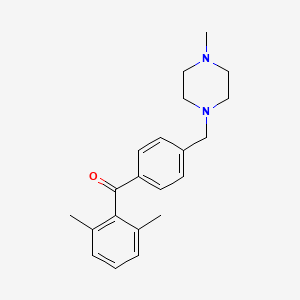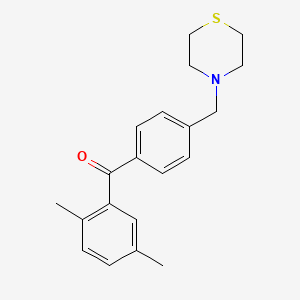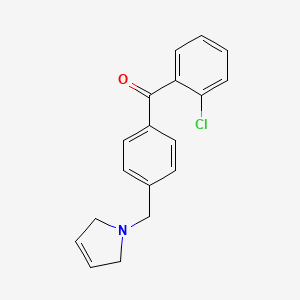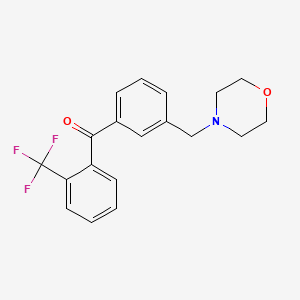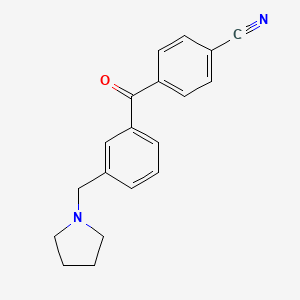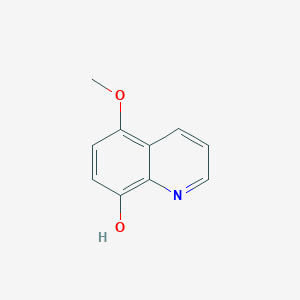
5-Methoxyquinolin-8-ol
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 5-Methoxyquinolin-8-ol is C10H9NO2 . Its InChI code is 1S/C10H9NO2/c1-13-9-5-4-8(12)10-7(9)3-2-6-11-10/h2-6,12H,1H3 . The molecular weight is 175.18 g/mol .Physical And Chemical Properties Analysis
5-Methoxyquinolin-8-ol has a molecular weight of 175.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 175.063328530 g/mol . The topological polar surface area is 42.4 Ų . The compound is a solid at room temperature .Aplicaciones Científicas De Investigación
Chemosensor for Metal Ions 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 has been identified as a selective chemosensor for Cd2+ ions, demonstrating significant fluorescence enhancement upon binding. This characteristic makes it a promising tool for detecting cadmium concentrations in environmental samples and food products, highlighting its potential for applications in environmental monitoring and food safety (Prodi et al., 2001).
Anti-Corrosion Agents 8-Hydroxyquinoline derivatives have been studied for their anti-corrosion properties on mild steel in acidic mediums. These compounds exhibit cathodic inhibition, suggesting their utility as protective agents against metal corrosion. This application is vital in industries where metal longevity and integrity are crucial, such as in construction and manufacturing (Douche et al., 2020).
Antimicrobial and Antifungal Activities The broad-spectrum antimicrobial and antifungal activities of 5-Methoxyquinolin-8-ol derivatives have been demonstrated in various studies. These compounds show significant inhibitory effects against pathogens, making them potential candidates for developing new antimicrobial agents. Their application in pharmaceuticals could lead to the development of novel treatments for infectious diseases (Gupta et al., 2021).
Inhibition of Tubulin Polymerization Certain derivatives of 5-Methoxyquinolin-8-ol have been identified as potent inhibitors of tubulin polymerization, which is a critical process in cell division. This property suggests their potential use in cancer therapy, as they could disrupt the mitotic process in cancer cells, leading to cell cycle arrest and apoptosis (Gastpar et al., 1998).
Metallosupramolecular Chemistry 8-Hydroxyquinolines, including derivatives modified with methoxy groups, play a significant role in metallosupramolecular chemistry. They are used to create supramolecular sensors, emitting devices, and self-assembled aggregates, demonstrating their versatility in materials science and nanotechnology (Albrecht et al., 2008).
Safety and Hazards
Mecanismo De Acción
Mode of Action
It is known that quinoline derivatives, which include 5-methoxyquinolin-8-ol, can interact with various biological targets, leading to a range of potential effects
Biochemical Pathways
Quinoline derivatives have been shown to impact a variety of biological processes
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored in a dry environment These properties may impact the compound’s bioavailability
Result of Action
Quinoline derivatives have been shown to have a wide range of biological activities
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds. For 5-Methoxyquinolin-8-ol, factors such as temperature and humidity may impact its stability . Additionally, epigenetic factors, which can be influenced by the environment, may also play a role in the compound’s action
Propiedades
IUPAC Name |
5-methoxyquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-5-4-8(12)10-7(9)3-2-6-11-10/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVWSINPGRCGAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=NC2=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70632216 | |
| Record name | 5-Methoxyquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70632216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxyquinolin-8-ol | |
CAS RN |
57334-35-7 | |
| Record name | 5-Methoxyquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70632216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



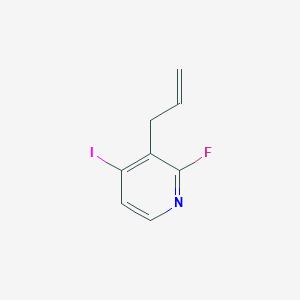
![9-{[6-Deoxy-alpha-L-galactopyranosyl-(1->2)-[alpha-D-galactopyranosyl-(1->3)]-beta-D-galactopyranosyl]oxy}nonanoic acid](/img/structure/B1613533.png)

